molecular formula C9H10FN B10853562 trans-2-Fluoro-2-phenylcyclopropylamin

trans-2-Fluoro-2-phenylcyclopropylamin

Cat. No.: B10853562
M. Wt: 151.18 g/mol
InChI Key: UJTQURLMCYMANH-IUCAKERBSA-N
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Description

Trans-2-fluoro-2-phenylcyclopropylamin is a fluorinated phenylcyclopropylamine derivative. This compound is known for its role as a competitive inhibitor of microbial tyramine oxidase, making it a subject of interest in medicinal chemistry . The presence of a fluorine atom in its structure significantly influences its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-2-fluoro-2-phenylcyclopropylamin can be synthesized through various methods. One common approach involves the cyclopropanation of styrene derivatives with fluorinated reagents under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and proceeds under mild to moderate temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Trans-2-fluoro-2-phenylcyclopropylamin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trans-2-fluoro-2-phenylcyclopropylamin has several scientific research applications:

Mechanism of Action

Trans-2-fluoro-2-phenylcyclopropylamin exerts its effects primarily by inhibiting monoamine oxidase enzymes, specifically monoamine oxidase type A and type B. This inhibition occurs through the formation of a covalent bond between the compound and the enzyme’s active site, leading to a decrease in enzyme activity. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and inhibitory potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-2-fluoro-2-phenylcyclopropylamin is unique due to the presence of the fluorine atom, which significantly enhances its biological activity and chemical stability compared to non-fluorinated analogs. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

(1S,2S)-2-fluoro-2-phenylcyclopropan-1-amine

InChI

InChI=1S/C9H10FN/c10-9(6-8(9)11)7-4-2-1-3-5-7/h1-5,8H,6,11H2/t8-,9-/m0/s1

InChI Key

UJTQURLMCYMANH-IUCAKERBSA-N

Isomeric SMILES

C1[C@@H]([C@]1(C2=CC=CC=C2)F)N

Canonical SMILES

C1C(C1(C2=CC=CC=C2)F)N

Origin of Product

United States

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